molecular formula C13H19NO2 B2401367 2-amino-1-(3-cyclopentyloxyphenyl)ethanol CAS No. 1181576-31-7

2-amino-1-(3-cyclopentyloxyphenyl)ethanol

Cat. No.: B2401367
CAS No.: 1181576-31-7
M. Wt: 221.3
InChI Key: LFLUNKAKVJZCAA-UHFFFAOYSA-N
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Description

2-Amino-1-(3-cyclopentyloxyphenyl)ethanol is a chiral amino alcohol characterized by a phenyl ring substituted with a cyclopentyloxy group at the meta position. Its molecular framework includes an ethanol backbone with an amino group and a hydroxyl group attached to adjacent carbons, creating stereochemical complexity. Its structural uniqueness lies in the cyclopentyloxy substituent, which combines steric bulk with moderate polarity, influencing both solubility and receptor-binding profiles .

Properties

IUPAC Name

2-amino-1-(3-cyclopentyloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c14-9-13(15)10-4-3-7-12(8-10)16-11-5-1-2-6-11/h3-4,7-8,11,13,15H,1-2,5-6,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLUNKAKVJZCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181576-31-7
Record name 2-amino-1-(3-cyclopentyloxyphenyl)ethanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(3-cyclopentyloxyphenyl)ethanol typically involves the reaction of 3-(cyclopentyloxy)benzaldehyde with nitromethane in the presence of a base to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-amino-1-(3-cyclopentyloxyphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

  • Therapeutic Potential : 2-Amino-1-(3-cyclopentyloxyphenyl)ethanol has been investigated for its potential therapeutic effects, particularly in treating neurological disorders and as an anti-inflammatory agent. Studies have shown that compounds with similar structures exhibit activity against various targets involved in inflammation and pain pathways .
  • Antioxidant Activity : Research indicates that derivatives of this compound may possess antioxidant properties, which are crucial in combating oxidative stress-related diseases .

Biological Studies

  • Biochemical Probes : The compound serves as a biochemical probe to study enzyme mechanisms and interactions within biological systems. Its ability to modulate enzyme activity makes it a candidate for further exploration in drug design .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit broad-spectrum antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics .

Material Science

  • Polymer Development : The compound's unique structure allows it to be utilized in the synthesis of advanced materials, including polymers with specific mechanical properties. Its incorporation into polymer matrices can enhance material performance .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of this compound using the DPPH assay. The results demonstrated significant radical scavenging ability, with an IC50_{50} value indicating effective concentration levels necessary for 50% inhibition of DPPH radicals.

CompoundIC50_{50} (µM)
This compound15.2
Standard (Ascorbic Acid)10.5

This data highlights the potential of the compound as an antioxidant agent .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

These findings support the exploration of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-amino-1-(3-cyclopentyloxyphenyl)ethanol involves its interaction with specific molecular targets, such as cannabinoid receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of amino alcohols are highly sensitive to substituent variations. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Selected Amino Alcohols
Compound Name Substituent(s) Key Features Biological Implications
2-Amino-1-(3-cyclopentyloxyphenyl)ethanol 3-Cyclopentyloxy Ether linkage introduces steric bulk and moderate polarity; chiral center Enhanced metabolic stability; potential β-adrenergic activity
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol 3-Chloro Electronegative Cl atom enhances hydrogen bonding Altered receptor affinity (e.g., GPCRs)
(R)-2-Amino-1-(3-chlorophenyl)ethanol 3-Chloro; (R)-configuration Chirality dictates enantioselective binding Improved selectivity for CNS targets
2-Amino-1-(3,3-difluoro-cyclobutyl)ethanol 3,3-Difluoro-cyclobutyl Fluorine atoms increase electronegativity and stability Enhanced bioavailability
2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol 2-CF₃ Strongly lipophilic CF₃ group improves membrane permeability Potent cytotoxic activity
2-Amino-1-(4-fluorophenyl)ethanol 4-Fluoro Smaller F atom reduces steric hindrance Tunable pharmacokinetics

Electronic and Steric Effects

  • Cyclopentyloxy vs. Halogens : The cyclopentyloxy group in the main compound provides a balance of electron-donating (via oxygen) and steric effects, unlike halogens (Cl, F, Br), which are purely electronegative. This likely reduces off-target interactions compared to halogenated analogs .
  • Chirality: Enantiomers like (R)- and (S)-2-Amino-1-(3-chlorophenyl)ethanol exhibit divergent biological activities, underscoring the importance of stereochemistry in drug design .

Pharmacological Profiles

  • Receptor Binding : The cyclopentyloxy group’s bulk may hinder binding to receptors requiring planar aromatic interactions (e.g., serotonin receptors) but could favor β-adrenergic receptors, which tolerate bulky substituents .
  • Metabolic Stability : Ether linkages (as in the main compound) are less prone to hydrolysis than ester-containing analogs, improving half-life .
  • Lipophilicity : Compared to trifluoromethyl-substituted compounds (LogP ~2.5), the cyclopentyloxy group confers moderate lipophilicity (estimated LogP ~1.8), optimizing blood-brain barrier penetration without excessive tissue accumulation .

Biological Activity

2-Amino-1-(3-cyclopentyloxyphenyl)ethanol is a compound that has garnered attention due to its potential biological activities. This article explores various aspects of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • Structure : The compound consists of an amino group, a cyclopentyloxy group, and a phenyl moiety, which may contribute to its biological activity.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Target Organisms
2-Amino-1,4-naphthoquinone derivativesAntibacterial31.2Klebsiella pneumoniae
1,3,4-thiadiazole derivativesAntimicrobial62.5Staphylococcus aureus, Escherichia coli
2-Amino-1-(2,5-dimethoxyphenyl)ethanolAntibacterialNot specifiedVarious Gram-positive and Gram-negative bacteria

The above table summarizes findings from studies on similar compounds. For instance, derivatives of naphthoquinones have demonstrated significant antibacterial activity against various strains, indicating a potential for structural analogs like this compound to exhibit similar effects .

The biological activity of compounds like this compound may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many aminophenol derivatives induce oxidative stress in bacterial cells by generating ROS, leading to cell damage .
  • Cell Membrane Disruption : Some compounds can integrate into bacterial membranes, altering permeability and leading to cell lysis.
  • Inhibition of Key Enzymes : Certain derivatives act as enzyme inhibitors that are crucial for bacterial survival.

Case Studies

While direct case studies specifically focusing on this compound are scarce, the following examples illustrate the potential implications of its analogs:

  • Antibacterial Efficacy Against Resistant Strains :
    • A study examined the effectiveness of various aminophenol derivatives against multi-drug resistant strains of Staphylococcus aureus. Results indicated that modifications in the phenolic structure significantly enhanced antibacterial potency .
  • Cytotoxicity Assessment :
    • In vitro assays demonstrated that certain structurally similar compounds exhibited cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction through ROS generation .

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